molecular formula C14H23ClN2O2 B3967812 2-[(dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate hydrochloride

2-[(dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate hydrochloride

Cat. No. B3967812
M. Wt: 286.80 g/mol
InChI Key: SLBKRXIVDIDBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate hydrochloride is a chemical compound that has been extensively studied for its scientific research applications. It is commonly referred to as carbaryl, which is a broad-spectrum insecticide that is widely used in agriculture and public health. Carbaryl is known for its efficacy in controlling pests, but it also has potential applications in the biomedical field.

Scientific Research Applications

Carbaryl has been extensively studied for its scientific research applications. It has been shown to have potential applications in the biomedical field, including as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, and carbaryl has been shown to inhibit this enzyme, leading to increased levels of acetylcholine in the brain. This has potential implications for the treatment of Alzheimer's disease and other neurological disorders.
Carbaryl has also been studied for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has potential as a chemotherapeutic agent. Additionally, carbaryl has been shown to have anti-inflammatory properties, and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

Carbaryl works by inhibiting the activity of acetylcholinesterase, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to symptoms such as muscle twitching, convulsions, and respiratory failure. The mechanism of action of carbaryl is well understood, and has been extensively studied in both in vitro and in vivo models.
Biochemical and Physiological Effects
Carbaryl has a number of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase activity, leading to an increase in acetylcholine levels in the brain. This can lead to symptoms such as muscle twitching, convulsions, and respiratory failure. Additionally, carbaryl has been shown to have anti-inflammatory properties, and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

Carbaryl has a number of advantages and limitations for lab experiments. One advantage is that it is a well-established compound that is commercially available, making it easy to obtain for research purposes. Additionally, carbaryl has a well-understood mechanism of action, which makes it a useful tool for studying the nervous system and acetylcholine signaling.
One limitation of carbaryl is that it is a potent neurotoxin, and can be dangerous if not handled properly. Additionally, carbaryl has been shown to have potential carcinogenic properties, which may limit its use in certain types of research.

Future Directions

There are a number of future directions for research on carbaryl. One area of interest is its potential as a treatment for Alzheimer's disease and other neurological disorders. Additionally, carbaryl has potential applications in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanisms of action of carbaryl, and to explore its potential applications in these areas.
Conclusion
In conclusion, 2-[(dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate hydrochloride, also known as carbaryl, is a chemical compound that has potential applications in the biomedical field. It has been extensively studied for its scientific research applications, and has been shown to have potential as an acetylcholinesterase inhibitor, a cancer treatment, and an anti-inflammatory agent. While carbaryl has a number of advantages for research purposes, it is important to handle it with care due to its neurotoxic and potentially carcinogenic properties. Further research is needed to fully understand the potential applications of carbaryl in the biomedical field.

properties

IUPAC Name

[2-[(dimethylamino)methyl]-4,5-dimethylphenyl] N,N-dimethylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.ClH/c1-10-7-12(9-15(3)4)13(8-11(10)2)18-14(17)16(5)6;/h7-8H,9H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBKRXIVDIDBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC(=O)N(C)C)CN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[(dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate hydrochloride
Reactant of Route 5
2-[(dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate hydrochloride
Reactant of Route 6
2-[(dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.